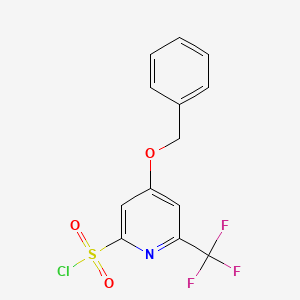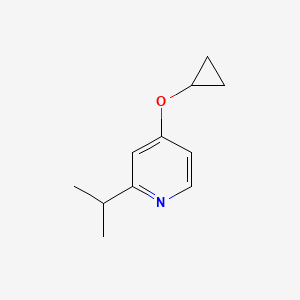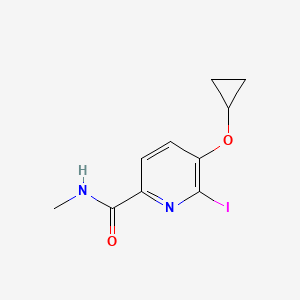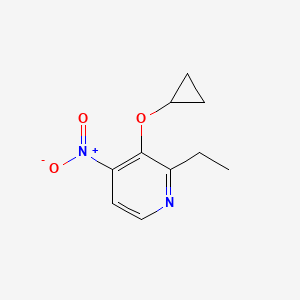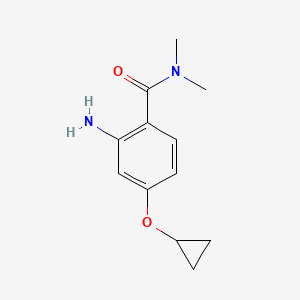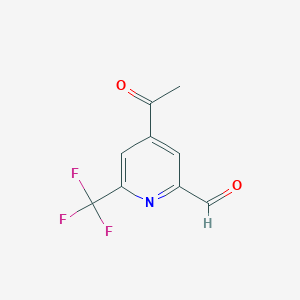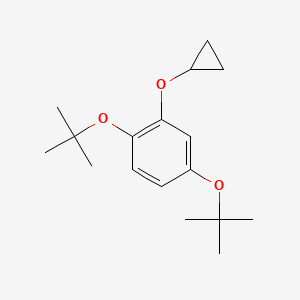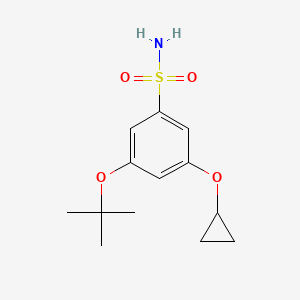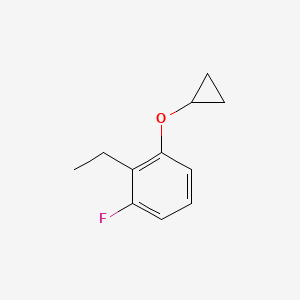
1-Cyclopropoxy-2-ethyl-3-fluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropoxy-2-ethyl-3-fluorobenzene is an organic compound that features a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-3-fluorobenzene typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved through the reaction of cyclopropanol with a suitable halogenating agent to form cyclopropyl halide.
Substitution Reaction: The cyclopropyl halide is then reacted with a benzene derivative that has an ethyl and fluorine substituent in the desired positions. This can be facilitated by using a strong base to deprotonate the benzene ring, allowing for nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The ethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyclopropoxy group can be reduced to form a cyclopropyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of 1-cyclopropoxy-2-ethyl-3-carboxybenzene.
Reduction: Formation of 1-cyclopropyl-2-ethyl-3-fluorobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Cyclopropoxy-2-ethyl-3-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-Cyclopropoxy-2-ethyl-3-fluorobenzene exerts its effects involves interactions with specific molecular targets. The cyclopropoxy group can interact with enzymes or receptors, altering their activity. The ethyl and fluorine substituents can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
1-Cyclopropoxy-2-methyl-3-fluorobenzene: Similar structure but with a methyl group instead of an ethyl group.
1-Cyclopropoxy-2-ethyl-4-fluorobenzene: Fluorine atom positioned differently on the benzene ring.
1-Cyclopropoxy-2-ethyl-3-chlorobenzene: Chlorine atom instead of fluorine.
Uniqueness: 1-Cyclopropoxy-2-ethyl-3-fluorobenzene is unique due to the specific positioning of its substituents, which can result in distinct chemical reactivity and biological activity compared to its analogs. The presence of the cyclopropoxy group also imparts unique steric and electronic properties that can influence its interactions with other molecules.
Properties
Molecular Formula |
C11H13FO |
|---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-cyclopropyloxy-2-ethyl-3-fluorobenzene |
InChI |
InChI=1S/C11H13FO/c1-2-9-10(12)4-3-5-11(9)13-8-6-7-8/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
VDWBRYDXYVQIRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC=C1F)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




